2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE -

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE

Catalog Number: EVT-4907193
CAS Number:
Molecular Formula: C20H23F3N6O
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    Compound Description: N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide is a compound synthesized by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave irradiation []. The compound is characterized by its pyrazolo[3,4-b]pyridine system and intermolecular hydrogen bonding involving the NH group in the dihydropyridinone ring.

1-(Benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine

    Compound Description: This compound belongs to a series of polyfunctionalized pyrazolo[3,4-b]pyridines synthesized through multicomponent reactions []. It exhibited notable anti-cancer activity against NALM-6, SB-ALL, and MCF-7 human cancer cell lines, displaying 53% cell growth inhibition, comparable to the standard drug doxorubicin (58%). Molecular modelling studies indicated its potential as an Aurora-A kinase inhibitor.

2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole

    Compound Description: This fluorinated pyrazolo[3,4-b]pyridine derivative, synthesized through multicomponent reactions [], displayed promising cytotoxicity against NALM-6, SB-ALL, and MCF-7 human cancer cell lines with 46-39% cell growth inhibition.

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

    Compound Description: This compound served as a precursor for synthesizing diverse polyheterocyclic ring systems []. It was used to create pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivative, 6-amino-4-aryl-1-(pyrazolo[3,4-b]pyridin-3-yl)-1,2-dihydropyridine derivatives, and more complex tetra- and penta-heterocyclic compounds. The synthesized compounds were evaluated for their in vitro antibacterial properties.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

    Compound Description: This compound, also known as BI 894416, is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma []. Its structure includes a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety and a tert-butyl group that is a key site for metabolic modifications.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

    Compound Description: This compound, known as BI 1342561, is another potent and selective SYK inhibitor with a structure similar to BI 894416 []. It differs from BI 894416 in containing a 2,3-dimethyl-2H-indazole moiety instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine. Like BI 894416, it also contains a tert-butyl group that is susceptible to metabolic oxidation.

Properties

Product Name

2-[6-CYCLOPROPYL-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]-N~1~-[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ACETAMIDE

IUPAC Name

2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]acetamide

Molecular Formula

C20H23F3N6O

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C20H23F3N6O/c1-10(14-8-28(4)26-11(14)2)24-17(30)9-29-19-18(12(3)27-29)15(20(21,22)23)7-16(25-19)13-5-6-13/h7-8,10,13H,5-6,9H2,1-4H3,(H,24,30)

InChI Key

CSSCVVXKDHIDPY-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(C)NC(=O)CN2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(F)(F)F)C

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)CN2C3=C(C(=N2)C)C(=CC(=N3)C4CC4)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.